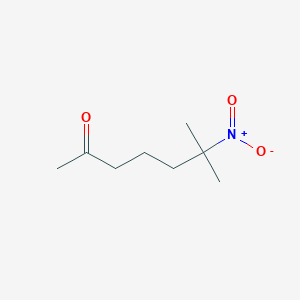![molecular formula C13H13BO3 B115708 (4'-甲氧基-[1,1'-联苯]-4-基)硼酸 CAS No. 156642-03-4](/img/structure/B115708.png)
(4'-甲氧基-[1,1'-联苯]-4-基)硼酸
描述
(4’-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid, also known as 4-methoxyphenylboronic acid, is an organic compound with the molecular formula C7H9BO3. It is a boronic acid derivative that features a methoxy group attached to a biphenyl structure. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
科学研究应用
(4’-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is involved in the development of pharmaceutical compounds, particularly in the synthesis of drugs targeting cancer and infectious diseases.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals, due to its ability to form stable carbon-carbon bonds.
作用机制
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, depending on their structural features .
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions . They can form boronate complexes, which are key intermediates in these reactions .
Biochemical Pathways
Boronic acids are known to participate in various chemical reactions, including suzuki-miyaura cross-coupling, which is a type of palladium-catalyzed carbon-carbon bond-forming reaction .
Pharmacokinetics
It’s important to note that the kinetics of boronic acids can be influenced by the substituents in the aromatic ring and the ph of the environment . These factors can significantly affect the rate of reaction and, consequently, the bioavailability of the compound .
Result of Action
The effects of boronic acids can vary widely depending on their structure and the nature of their targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4’-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid. For instance, the pH strongly influences the rate of reaction of boronic acids, which is considerably accelerated at physiological pH . Therefore, the physiological environment can have a significant impact on the compound’s action .
生化分析
Biochemical Properties
The (4’-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid is known for its role in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds . The compound interacts with palladium and other biomolecules in the reaction . The nature of these interactions is based on the properties of the boronic acid group, which can form stable covalent bonds with biomolecules .
Cellular Effects
The cellular effects of (4’-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid are not fully understood due to the limited information available. It is known that boronic acids can interact with various cellular processes. For instance, they can influence cell signaling pathways and gene expression
Molecular Mechanism
The molecular mechanism of (4’-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid is primarily understood in the context of Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound acts as a nucleophile, transferring a boron atom to palladium during the transmetalation step . This leads to the formation of a new carbon-carbon bond .
Temporal Effects in Laboratory Settings
Boronic acids are generally known for their stability, which makes them suitable for use in various reactions
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, but the specific interactions of this compound need to be studied further .
Transport and Distribution
Boronic acids can interact with various transporters and binding proteins, which could potentially influence their localization or accumulation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid typically involves the reaction of 4-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction is carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
On an industrial scale, the production of (4’-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid can be achieved through similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the desired purity level.
化学反应分析
Types of Reactions
(4’-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phenols.
Reduction: It can be reduced to form the corresponding boronic esters.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate. The reaction is typically carried out in an aqueous or alcoholic solvent at elevated temperatures.
Heck Reaction: This reaction also uses palladium catalysts and is performed in the presence of a base, often in a polar aprotic solvent.
Major Products
The major products formed from these reactions include biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and organic materials.
相似化合物的比较
Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Cyanophenylboronic acid
- 4-Hydroxyphenylboronic acid
Uniqueness
(4’-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid is unique due to the presence of the methoxy group, which can influence the electronic properties of the compound. This makes it particularly useful in reactions where electronic effects play a crucial role, such as in the formation of specific biaryl compounds with desired electronic characteristics.
属性
IUPAC Name |
[4-(4-methoxyphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c1-17-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15)16/h2-9,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHQQLWZRRVBNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400704 | |
| Record name | (4'-Methoxy[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156642-03-4 | |
| Record name | (4'-Methoxy[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




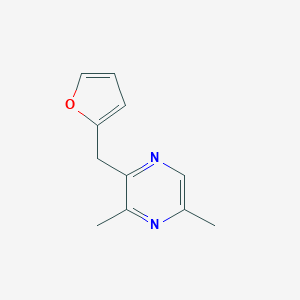
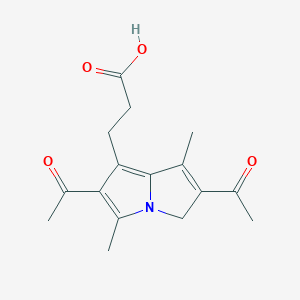
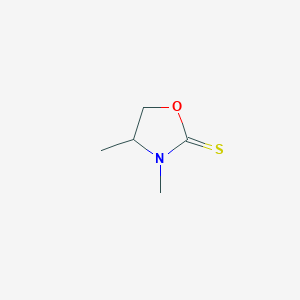
![1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol](/img/structure/B115641.png)
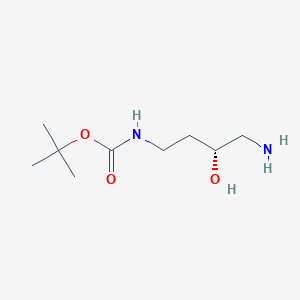
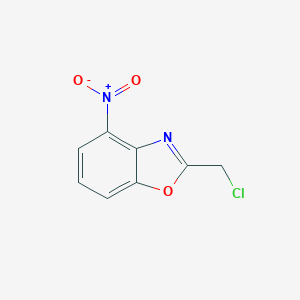
![(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B115649.png)
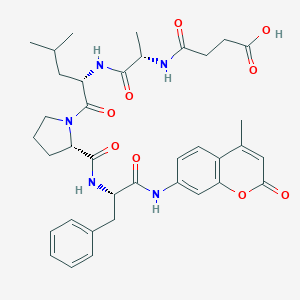
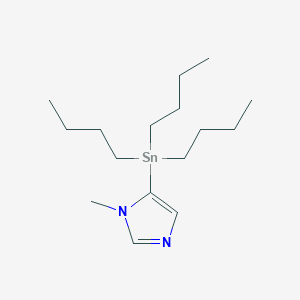
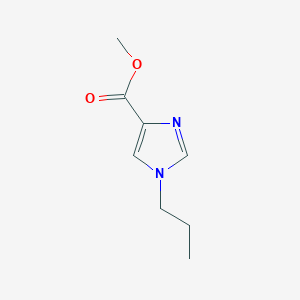
![3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B115655.png)
